molecular formula C23H34O5 B120252 Treprostinil CAS No. 81846-19-7

Treprostinil

Katalognummer: B120252
CAS-Nummer: 81846-19-7
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: PAJMKGZZBBTTOY-ZFORQUDYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Treprostinil ist ein synthetisches Analogon von Prostacyclin, einem natürlich vorkommenden Molekül im Körper, das eine entscheidende Rolle bei der Vasodilatation und der Hemmung der Thrombozytenaggregation spielt. This compound wird hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt, einer Erkrankung, die durch hohen Blutdruck in den Arterien der Lunge gekennzeichnet ist. Es hilft, die Belastbarkeit zu verbessern und die mit dieser Erkrankung verbundenen Symptome zu reduzieren .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere wichtige Schritte, darunter eine Claisen-Umlagerung und eine katalytische Pauson-Khand-Reaktion. Die Claisen-Umlagerung wird in einem Strömungsreaktor durchgeführt, was im Vergleich zu früheren Methoden zu höheren Ausbeuten und Selektivitäten führt. Die Pauson-Khand-Reaktion wird unter katalytischen Bedingungen mit Kobaltcarbonyl und Kohlenmonoxid durchgeführt . Die Synthese wird nach 12 linearen Schritten aus (S)-Epichlorhydrin mit einer Gesamtausbeute von 14 % abgeschlossen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel in kontinuierlichen Verfahren, um hohe Ausbeuten und Reinheit zu gewährleisten. Die Verwendung von fortschrittlichen Reaktoren und optimierten Reaktionsbedingungen ermöglicht eine effiziente großtechnische Produktion .

Wirkmechanismus

Target of Action

Treprostinil is a prostacyclin vasodilator . Its primary targets are the pulmonary and systemic arterial vascular beds . These targets play a crucial role in regulating blood pressure and flow within the body.

Biochemical Pathways

The cause of pulmonary arterial hypertension (PAH), a disease that this compound is used to treat, is multifactorial but may develop due to imbalances in the endothelin-1, nitric oxide, and prostacyclin pathways . These irregularities lead to increased production of vasoconstricting compounds (e.g., endothelin, thromboxane) and decreased production of vasodilators (e.g., prostacyclin), ultimately resulting in pulmonary artery vasoconstriction and endothelial cell proliferation .

Pharmacokinetics

Each route of administration is associated with unique pharmacokinetics, dosing considerations, and potential for route-specific adverse effects . Parenteral routes of administration (IV, SC) are bioequivalent at steady state, while inhaled this compound achieves lower systemic concentrations with localized delivery to the lungs . Oral this compound achieves similar systemic exposure to parenteral administration with a bioavailability of approximately 17% .

Result of Action

This compound has been found to have antifibrotic effects through the activation of the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . In vivo studies of EP2 and the DP1 have found that administration of this compound resulted in a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis . In vitro and in vivo studies of PPARβ and PPARγ demonstrated that this compound inhibited fibroblast proliferation in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation and route of administration can impact its effectiveness .

Biochemische Analyse

Biochemical Properties

Treprostinil promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It interacts with various prostaglandin receptors, including the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . These interactions lead to a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces symptoms in patients with PAH by promoting vasodilation of the pulmonary and systemic arterial vascular beds . It also has antifibrotic effects, reducing fibroblast activity, proliferation, and collagen deposition, thereby promoting antifibrotic activity .

Molecular Mechanism

The primary mechanism of action of this compound is the reduction in pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds, thereby improving systemic oxygen transport and increasing cardiac output with minimal alteration of the heart rate . It exerts its effects at the molecular level through binding interactions with prostaglandin receptors and activation of peroxisome proliferator-activated receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in the INCREASE trial, long-term effects of inhaled this compound in patients with pulmonary hypertension due to interstitial lung disease were evaluated . The study found that this compound improved forced vital capacity in the overall population as well as in idiopathic interstitial pneumonia and idiopathic pulmonary fibrosis subgroups .

Metabolic Pathways

This compound is metabolized in the body and its metabolites are excreted through urine (79%) and feces (13%) over 10 days . Only a small proportion of this compound is excreted unchanged .

Transport and Distribution

This compound is available in three different formulations and four different routes of administration: intravenous, subcutaneous, inhaled, and oral . Each route of administration is associated with unique pharmacokinetics, dosing considerations, and potential for route-specific adverse effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves several key steps, including a Claisen rearrangement and a catalytic Pauson-Khand reaction. The Claisen rearrangement is performed in a plug flow reactor, which improves yields and selectivity compared to previous methods. The Pauson-Khand reaction is carried out under catalytic conditions with cobalt carbonyl and carbon monoxide . The synthesis is completed in 14% global yield after 12 linear steps from (S)-epichlorhydrin .

Industrial Production Methods: Industrial production of this compound typically involves continuous flow processes to ensure high yields and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Treprostinil unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei der Synthese von this compound sind Kobaltcarbonyl für die Pauson-Khand-Reaktion und verschiedene Säuren und Basen für die Claisen-Umlagerung . Die Reaktionen werden in der Regel bei kontrollierten Temperaturen und Drücken durchgeführt, um eine hohe Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das anschließend gereinigt und für den medizinischen Gebrauch formuliert wird .

Biologische Aktivität

Treprostinil is a synthetic analog of prostacyclin (PGI2) that acts as a potent vasodilator and is primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity encompasses various mechanisms, including vasodilation, antiproliferation, anti-inflammation, and antifibrosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.

This compound exerts its effects through multiple receptor pathways:

  • Prostacyclin Receptor (IP) : this compound is a full agonist of the IP receptor, leading to increased cyclic adenosine monophosphate (cAMP) levels. This activation results in vasodilation and inhibition of platelet aggregation.
  • Prostaglandin E Receptor 2 (EP2) : this compound also binds to EP2 receptors, which further enhances its antiproliferative effects on vascular smooth muscle cells.
  • Prostaglandin D Receptor 1 (DP1) : Activation of DP1 contributes to this compound's anti-inflammatory properties.

The activation of these receptors initiates a cascade that promotes vasorelaxation and reduces vascular remodeling and inflammation, thereby improving hemodynamics in patients with PAH .

Efficacy in Pulmonary Arterial Hypertension

This compound has been shown to improve exercise capacity and hemodynamic parameters in patients with PAH. Key studies include:

  • TRIUMPH I Study : This 12-week randomized placebo-controlled trial demonstrated that inhaled this compound improved six-minute walk distance (6MWD) by a median of 20 meters compared to placebo (p < 0.001) .
  • FREEDOM-EV Trial : In this event-driven trial, oral this compound reduced the risk of clinical worsening by 25% compared to placebo (p = 0.039), significantly delaying disease progression .

Long-Term Safety and Efficacy

The INCREASE open-label extension study confirmed the long-term safety and efficacy of inhaled this compound in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD). The study reported a decrease in NT-proBNP levels and an improvement in 6MWD over time .

Antifibrotic Effects

Recent research has highlighted the antifibrotic properties of this compound. In vitro studies showed that this compound inhibited fibroblast proliferation and collagen synthesis in human lung fibroblasts stimulated by growth factors such as PDGF and TGF-β1. This effect was dose-dependent and linked to the activation of PPARβ and PPARγ pathways .

Adverse Events

While this compound is generally well-tolerated, some studies have reported adverse events leading to treatment discontinuation. In the INCREASE study, 22.3% of patients experienced adverse events significant enough to discontinue therapy . Common adverse events included cough and dyspnea, which were more prevalent among patients receiving inhaled this compound compared to placebo .

Data Summary

Study/TrialPopulationTreatmentKey Findings
TRIUMPH IPAH PatientsInhaled this compoundMedian 20 m increase in 6MWD (p < 0.001)
FREEDOM-EVPAH PatientsOral this compound25% reduction in clinical worsening (p = 0.039)
INCREASE OLEPH-ILD PatientsInhaled this compoundDecreased NT-proBNP; improved 6MWD over time
Antifibrotic StudyLung FibroblastsThis compoundInhibited fibroblast proliferation in a dose-dependent manner

Eigenschaften

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJMKGZZBBTTOY-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

289480-64-4 (Sodium salt)
Record name Treprostinil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901021654
Record name Treprostinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Treprostinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.31e-03 g/L
Record name Treprostinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Treprostinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Treprostinil is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator. Prostacyclin analogues are useful in the treatment of pulmonary arterial hypertension (PAH), a disease characterized by abnormally high blood pressure in the arteries between the heart and lungs. PAH leads to right heart failure due to the remodelling of pulmonary arteries, and patients with this condition have a poor prognosis. Treprostinil binds and activates the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. The activation of these receptors leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which consequently promotes the opening of calcium-activated potassium channels that lead to cell hyperpolarization. This mechanism promotes the direct vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation. In addition to its direct vasodilatory effects, treprostinil inhibits inflammatory pathways.
Record name Treprostinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

81846-19-7
Record name Treprostinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81846-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Treprostinil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Treprostinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Treprostinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TREPROSTINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Treprostinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90-100°C
Record name Treprostinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Treprostinil
Reactant of Route 2
Treprostinil
Reactant of Route 3
Treprostinil
Reactant of Route 4
Treprostinil
Reactant of Route 5
Reactant of Route 5
Treprostinil
Reactant of Route 6
Treprostinil
Customer
Q & A

Q1: How does Treprostinil exert its therapeutic effects?

A1: this compound is a prostacyclin analog that binds to prostacyclin receptors, specifically the IP receptor. [, ] This binding triggers a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [, ] Elevated cAMP levels induce vasodilation in pulmonary and systemic arterial vascular beds, inhibit platelet aggregation, and exert antiproliferative effects on smooth muscle cells. [, ]

Q2: Does this compound affect fibrocyte activity?

A2: Yes, research indicates that this compound can inhibit the adhesion and differentiation of fibrocytes. [] This effect is mediated by this compound's ability to activate the cAMP-Rap axis, ultimately leading to the suppression of extracellular regulated kinase (ERK) activity. [] Reduced ERK activity has been linked to impaired fibrocyte adhesion and differentiation. []

Q3: What is the molecular structure of this compound?

A3: this compound is a tricyclic benzidene prostacyclin analog structurally similar to epoprostenol. [] While a detailed spectroscopic analysis is not provided within the provided research, its structure is well-documented in scientific literature.

Q4: In what solutions has the stability of this compound sodium been studied?

A4: this compound sodium's stability has been assessed in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection. [] These solutions were chosen due to their common use as intravenous infusion vehicles. []

Q5: What is the stability of diluted this compound sodium in the studied solutions?

A5: Studies show that this compound sodium at 0.13 mg/mL in the aforementioned solutions remains stable for 48 hours at 40°C and 75% relative humidity, even after passing through an intravenous delivery system. []

Q6: Does the research discuss the catalytic properties of this compound?

A6: No, the provided research primarily focuses on this compound's pharmacological properties and clinical applications in pulmonary arterial hypertension. Its potential catalytic properties are not discussed.

Q7: Have molecular modeling studies been conducted with this compound?

A7: Yes, molecular modeling has been used to compare the binding of iloprost and this compound to peroxisome proliferator-activated receptor gamma (PPARγ). [] These studies suggest that the two molecules might induce different PPARγ conformations, potentially affecting co-activator/repressor binding and interactions with the retinoic acid receptor. []

Q8: How does the structure of this compound contribute to its longer half-life compared to other prostacyclin analogs?

A8: The chemical structure of this compound, specifically the presence of a cyclohexane ring, contributes to its increased stability and longer half-life compared to epoprostenol, which has a lactone ring. [] This structural difference is a key factor in this compound's favorable pharmacokinetic profile.

Q9: What is the stability of this compound in dry-powder form?

A9: Research shows that a dry-powder inhaled formulation of this compound (LIQ861) prepared using PRINT® technology demonstrates favorable stability characteristics. [] Studies indicate that LIQ861 delivers this compound with a pharmacokinetic profile comparable to the nebulized form (Tyvaso®). []

Q10: Are there efforts to improve the delivery of this compound?

A10: Yes, researchers are actively exploring alternative delivery methods for this compound to enhance patient convenience and potentially improve treatment outcomes. [] The development of dry-powder formulations like LIQ861 represents a significant advancement in this compound delivery, offering advantages over traditional nebulized therapy. [, ]

Q11: Does the research discuss SHE regulations specific to this compound?

A11: No, the provided articles primarily focus on the clinical and pharmacological aspects of this compound. Information regarding specific SHE regulations is not included.

Q12: How is this compound metabolized?

A12: this compound is primarily metabolized by the cytochrome P450 (CYP) 2C8 enzyme system, with a minor contribution from CYP2C9. [, ]

Q13: Has a pharmacokinetic interaction been observed between oral this compound and Bosentan?

A13: No, studies have shown no significant pharmacokinetic interaction between oral this compound and Bosentan, an endothelin receptor antagonist. [] This finding is crucial as these medications are often used concurrently in the management of pulmonary arterial hypertension. []

Q14: Is there a pharmacokinetic interaction between oral this compound and Sildenafil?

A14: Research indicates no significant pharmacokinetic interaction between oral this compound and Sildenafil, a phosphodiesterase-5 inhibitor. [] This finding is important as combination therapy is often employed in pulmonary arterial hypertension, and understanding potential drug interactions is crucial for optimizing treatment strategies. []

Q15: What is the absolute bioavailability of this compound administered via subcutaneous infusion?

A15: Studies in healthy volunteers show that the absolute bioavailability of this compound administered by continuous subcutaneous infusion is approximately 113%. [] This indicates complete absorption of the drug via the subcutaneous route. []

Q16: What is the elimination half-life of subcutaneously administered this compound?

A16: Following subcutaneous administration, this compound exhibits a mean apparent elimination half-life of 1.38 hours. [] This is slightly longer than the 0.87-hour half-life observed after intravenous administration. []

Q17: What is the pharmacokinetic profile of oral this compound in patients with PAH during chronic administration?

A17: Research shows that chronic twice-daily oral administration of this compound results in a linear dose-exposure relationship. [] The mean area under the curve (AUC0-12) increases proportionally with dose, ranging from 5244 to 20,4086 pg·hr−1·mL−1, demonstrating sustained and predictable this compound concentrations. []

Q18: What preclinical models have been used to study the effects of this compound?

A18: Animal models, particularly rodent models of pulmonary hypertension and lung adenocarcinoma, have been extensively utilized to investigate the therapeutic and potentially chemopreventive effects of this compound. [, , ]

Q19: Has this compound shown any chemopreventive effects in preclinical studies?

A19: While previous research suggested that the prostacyclin analog iloprost might possess chemopreventive properties, studies evaluating this compound in a murine lung adenocarcinoma model did not demonstrate similar effects. []

Q20: How does this compound affect the proliferation of lung tumor cells in vitro?

A20: In vitro studies revealed that this compound, unlike iloprost, increased the proliferation of murine lung tumor cells. [] This difference in proliferative response highlights potential variations in the mechanisms of action between these two prostacyclin analogs. []

Q21: What impact does this compound have on pulmonary inflammatory cell infiltrate in preclinical models?

A21: Studies in mice have shown that this compound treatment can alter the pulmonary inflammatory cell infiltrate, particularly in tumor-bearing animals. [] This finding suggests a potential role of this compound in modulating the tumor microenvironment. []

Q22: What are the key findings from clinical trials investigating oral this compound in PAH?

A22: Clinical trials, such as the FREEDOM trials, have investigated the efficacy and safety of oral this compound in patients with PAH. [, , ] The FREEDOM-M trial demonstrated that oral this compound monotherapy effectively improves exercise capacity in treatment-naïve PAH patients. []

Q23: What did the FREEDOM-C trials investigate, and what were the outcomes?

A23: The FREEDOM-C trials examined the effects of adding oral this compound to existing PAH therapy. [] While these trials did not meet their primary endpoint of improving 6-minute walk distance, they provided valuable insights into the drug's safety and tolerability in this patient population. []

Q24: Are there ongoing clinical trials investigating oral this compound in PAH?

A24: Yes, based on previous findings, further clinical trials, including the FREEDOM-EV trial, are underway to comprehensively evaluate the efficacy and safety of oral this compound in PAH, particularly in patients receiving background therapy. []

Q25: Does the research discuss resistance mechanisms to this compound?

A25: The provided research focuses on this compound's pharmacological properties and clinical applications but does not delve into specific resistance mechanisms.

Q26: What are the common adverse events associated with oral this compound therapy?

A26: Clinical trials have shown that common adverse events associated with oral this compound include headache, diarrhea, flushing, nausea, and jaw pain. [, , ] The occurrence and severity of these side effects can vary significantly among individuals.

Q27: What is the safety profile of this compound in patients with end-stage liver disease and PAH?

A27: While limited, clinical experience suggests that continuous intravenous this compound can be safely used to manage PAH in carefully selected patients with end-stage liver disease. [] Close monitoring for potential adverse events is crucial in this patient population. []

Q28: What innovative drug delivery systems are being explored for this compound?

A28: Research highlights the development of a cutaneous iontophoresis system for this compound delivery. [] This non-invasive method uses a low-intensity electric current to enhance transdermal drug delivery, potentially offering a localized therapeutic effect with reduced systemic exposure. []

Q29: What potential biomarker for this compound efficacy is mentioned in the research?

A29: Research suggests that plasma VEGF-A levels may serve as a surrogate biomarker for this compound efficacy in patients with pediatric pulmonary hypertension. [] Elevated VEGF-A levels were observed in these patients after this compound treatment, and this increase was linked to improved vessel formation. []

Q30: What analytical technique is used to measure this compound concentrations in plasma?

A30: Liquid chromatography coupled with atmospheric pressure ionization tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method employed to quantify this compound concentrations in plasma samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.